- Rh2(II)-Catalyzed Selective Aminomethylene Migration from Styryl Azides, Organic Letters, 2013, 15(4), 824-827
Cas no 91550-08-2 (Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate)
91550-08-2 structure
Product Name:Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate
CAS番号:91550-08-2
MF:C11H19NO3
メガワット:213.273463487625
MDL:MFCD11975893
CID:787066
PubChem ID:10465808
Update Time:2025-09-18
Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1-Pyrrolidinecarboxylic acid, 2-acetyl-, 1,1-dimethylethyl ester, (2S)-
- tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate
- (S)-1-Boc-2-acetyl-pyrrolidine
- (S)-TERT-BUTYL 2-ACETYLPYRROLIDINE-1-CARBOXYLATE
- tert-butyl (S)-2-acetylpyrrolidine-1-carboxylate
- BOC-2(S)-acetylpyrrolidine
- NNCPMJHKYIRKSA-VIFPVBQESA-N
- (2S)-1-Boc-2-Acetylpyrrolidine
- 9239AH
- 2alpha-Acetylpyrrolidine-1-carboxylic acid tert-butyl ester
- (S)-2-Acetylpyrrolidine-1-carbox
- 1,1-Dimethylethyl (2S)-2-acetyl-1-pyrrolidinecarboxylate (ACI)
- 1-Pyrrolidinecarboxylic acid, 2-acetyl-, 1,1-dimethylethyl ester, (S)- (ZCI)
- (S)-2-Acetylpyrrolidine-1-carboxylic acid tert-butyl ester
- 91550-08-2
- AKOS024262187
- (S)-TERT-BUTYL2-ACETYLPYRROLIDINE-1-CARBOXYLATE
- SCHEMBL4070752
- F13091
- AS-47289
- F8880-8998
- MFCD11975893
- CS-0048612
- EN300-225323
- DTXSID60440362
- Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate
-
- MDL: MFCD11975893
- インチ: 1S/C11H19NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m0/s1
- InChIKey: NNCPMJHKYIRKSA-VIFPVBQESA-N
- ほほえんだ: C(N1CCC[C@H]1C(=O)C)(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 213.13649347g/mol
- どういたいしつりょう: 213.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 268
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.6
- 疎水性パラメータ計算基準値(XlogP): 1.4
Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM126220-1g |
tert-butyl (S)-2-acetylpyrrolidine-1-carboxylate |
91550-08-2 | 95% | 1g |
$373 | 2021-08-05 | |
| Chemenu | CM126220-5g |
tert-butyl (S)-2-acetylpyrrolidine-1-carboxylate |
91550-08-2 | 95% | 5g |
$1119 | 2021-08-05 | |
| Alichem | A109007050-1g |
(S)-tert-Butyl 2-acetylpyrrolidine-1-carboxylate |
91550-08-2 | 95% | 1g |
$341.12 | 2023-08-31 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0355-1g |
(S)-1-Boc-2-acetyl-pyrrolidine |
91550-08-2 | 98% | 1g |
1187.26CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0355-5g |
(S)-1-Boc-2-acetyl-pyrrolidine |
91550-08-2 | 98% | 5g |
3561.78CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0355-25g |
(S)-1-Boc-2-acetyl-pyrrolidine |
91550-08-2 | 98% | 25g |
14247.11CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0355-500mg |
(S)-1-Boc-2-acetyl-pyrrolidine |
91550-08-2 | 98% | 500mg |
1017.65CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0355-250mg |
(S)-1-Boc-2-acetyl-pyrrolidine |
91550-08-2 | 98% | 250mg |
924.37CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0355-100mg |
(S)-1-Boc-2-acetyl-pyrrolidine |
91550-08-2 | 98% | 100mg |
831.08CNY | 2021-05-07 | |
| abcr | AB462943-1 g |
(S)-2-Acetylpyrrolidine-1-carboxylic acid tert-butyl ester, 95%; . |
91550-08-2 | 95% | 1g |
€281.00 | 2023-07-18 |
Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate 合成方法
合成方法 1
はんのうじょうけん
1.1 Solvents: Diethyl ether ; 0 °C; 1 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
合成方法 2
はんのうじょうけん
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; -78 °C; 2 h, -78 °C
リファレンス
- An intramolecular Tsuji-Trost reaction based approach to the synthesis of 6-methylene indolizidines, Tetrahedron Letters, 2011, 52(38), 4878-4881
合成方法 3
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Triethylamine , Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Triethylamine , Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide
リファレンス
- 4-Phenylbutanoyl-2(S)-acylpyrrolidines and 4-phenylbutanoyl-L-prolyl-2(S)-acylpyrrolidines as prolyl oligopeptidase inhibitors, Bioorganic & Medicinal Chemistry, 2002, 10(7), 2199-2206
合成方法 4
はんのうじょうけん
リファレンス
- Fragment-based synthesis and SAR of modified FKBP ligands: influence of different linking on binding affinity, ChemMedChem, 2007, 2(7), 1054-1070
合成方法 5
はんのうじょうけん
1.1 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 0 °C
2.1 Solvents: Tetrahydrofuran ; -78 °C; 2 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
2.1 Solvents: Tetrahydrofuran ; -78 °C; 2 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
リファレンス
- Peptidomimetic catalysts as chemical probes of weak intermolecular forces: an insight into The N-H···Cl-C H-bonding interaction, ChemRxiv, 2023, 1, 1-17
合成方法 6
はんのうじょうけん
1.1 Solvents: Dimethylformamide , Dichloromethane ; 22 h, rt
2.1 Solvents: Tetrahydrofuran ; 4.5 h
2.1 Solvents: Tetrahydrofuran ; 4.5 h
リファレンス
- Synthesis of N-Boc-L-2-acetylpiperidine and N-Boc-L-2-acetylpyrrolidine, Huaxue Shiji, 2016, 38(5), 414-418
合成方法 7
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; 4.5 h
リファレンス
- Synthesis of N-Boc-L-2-acetylpiperidine and N-Boc-L-2-acetylpyrrolidine, Huaxue Shiji, 2016, 38(5), 414-418
合成方法 8
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; -10 °C; 1 h, -10 °C; 16 h, rt
リファレンス
- Studies on Pumiliotoxin A Alkaloids: An Approach to Preparing the Indolizidinic Core by Intramolecular Diastereoselective N-Heterocyclic Carbene Catalyzed Benzoin Reaction, European Journal of Organic Chemistry, 2016, 2016(11), 1972-1976
合成方法 9
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; rt → -65 °C
1.2 Reagents: Butyllithium Solvents: Hexane ; 30 min, -65 °C
1.3 Solvents: Tetrahydrofuran ; 1 h, -60 °C; 3 h, -60 °C
1.4 Solvents: Water
1.2 Reagents: Butyllithium Solvents: Hexane ; 30 min, -65 °C
1.3 Solvents: Tetrahydrofuran ; 1 h, -60 °C; 3 h, -60 °C
1.4 Solvents: Water
リファレンス
- Ketopyrrolidines and ketoazetidines as potent dipeptidyl peptidase IV (DPP IV) inhibitors, Bioorganic & Medicinal Chemistry Letters, 2004, 14(22), 5579-5583
合成方法 10
はんのうじょうけん
1.1 Catalysts: Cuprous iodide Solvents: Diethyl ether , Tetrahydrofuran
リファレンス
- α-Amino ketones derived from L-proline, as precursors for isomitosanes and mitosenes, Recueil des Travaux Chimiques des Pays-Bas, 1989, 108(2), 64-72
合成方法 11
はんのうじょうけん
1.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide , Pyridine
1.2 Reagents: Pyridine , N,O-Dimethylhydroxylamine hydrochloride
1.3 Solvents: Tetrahydrofuran
1.2 Reagents: Pyridine , N,O-Dimethylhydroxylamine hydrochloride
1.3 Solvents: Tetrahydrofuran
リファレンス
- Stereoelectronic requirements of palladium(0)-catalyzed cyclization. A synthesis of allo-pumiliotoxin 339B, Journal of the American Chemical Society, 1989, 111(13), 4988-90
合成方法 12
はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 15 min, rt; 15 h, rt
2.1 Solvents: Diethyl ether ; 0 °C; 1 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
2.1 Solvents: Diethyl ether ; 0 °C; 1 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Rh2(II)-Catalyzed Selective Aminomethylene Migration from Styryl Azides, Organic Letters, 2013, 15(4), 824-827
合成方法 13
はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Triethylamine ; overnight, rt
2.1 Solvents: Diethyl ether ; 0 °C; 1 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Triethylamine ; overnight, rt
2.1 Solvents: Diethyl ether ; 0 °C; 1 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Efficient analysis of 2-acetyl-1-pyrroline in foods using a novel derivatization strategy and LC-MS/MS, Journal of Agricultural and Food Chemistry, 2019, 67(10), 3046-3054
Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate Raw materials
- Methyllithium (1.6M in Diethyl Ether)
- Methylmagnesium Chloride (3M in THF)
- N,O-Dimethylhydroxylamine
- 1-Pyrrolidinecarboxylic acid, 2-[(2-pyridinylthio)carbonyl]-, 1,1-dimethylethyl ester, (S)- (9CI)
- Boc-L-Pro-OH
- N,O-Dimethylhydroxylamine hydrochloride
- tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate
- tert-butyl (2S)-2-methoxy(methyl)carbamoylpyrrolidine-1-carboxylate
- (R)-1-Boc-2-[Methoxy(Methyl)carbaMoyl]pyrrolidine
Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate Preparation Products
Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:91550-08-2)Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate
注文番号:A1045434
在庫ステータス:in Stock
はかる:5g/25g
清らかである:99%
最終更新された価格情報:Thursday, 29 August 2024 17:19
価格 ($):301.0/1052.0
Email:sales@amadischem.com
Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate 関連文献
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Congyu Li,Wenfu Wang,Haiyan Wang,Guokai Yan,Weiyang Dong,Zhaosheng Chu,Huan Wang,Yang Chang RSC Adv., 2021,11, 26721-26731
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
91550-08-2 (Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate) 関連製品
- 152533-47-6(Tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate)
- 675185-27-0(tert-butyl (2R)-2-acetylpyrrolidine-1-carboxylate)
- 187658-90-8(Tert-butyl 2-propionylpyrrolidine-1-carboxylate)
- 208037-77-8(8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester, (1R,5S)-)
- 1246661-06-2(1-Pyrrolidinecarboxylic acid, 2-(2-aminoacetyl)-, 1,1-dimethylethyl ester, (2S)-)
- 102284-42-4(1-Pyrrolidinecarboxylic acid, 2-[[(1-methylethyl)amino]acetyl]-,1,1-dimethylethyl ester, (S)-)
- 92012-22-1(tert-butyl 2-acetylpyrrolidine-1-carboxylate)
- 532410-54-1(1,4-Bis(N-tert-butoxycarbonyl-2-pyrrolidinyl)-1,4-butanedione)
- 100334-80-3(tert-Butyl (2S)-2-Propanoylpyrrolidine-1-carboxylate)
- 163513-98-2(tert-butyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:91550-08-2)Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate
清らかである:99%/99%
はかる:5g/25g
価格 ($):301.0/1052.0